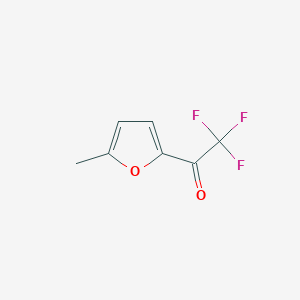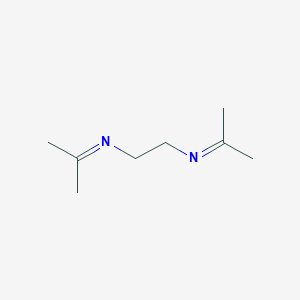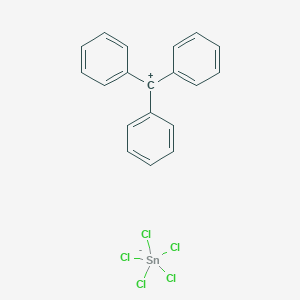
Triphenylcarbenium-Pentachlorostannat
Übersicht
Beschreibung
Triphenylcarbenium pentachlorostannate is a chemical compound with the molecular formula C19H15Cl5Sn and a molecular weight of 539.3 g/mol . It is also known by its CAS number 15414-98-9 . This compound is a coordination complex that features a methylium ion (triphenylmethyl cation) paired with a pentachlorostannate anion.
Wissenschaftliche Forschungsanwendungen
Triphenylcarbenium pentachlorostannate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry to study reaction mechanisms and complex formation.
Biology and Medicine: The compound’s potential biological activity is explored in medicinal chemistry for drug development and biochemical studies.
Industry: It is used in the production of fine chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
Target of Action
Triphenylcarbenium pentachlorostannate is a complex compound that primarily targets the process of cationic polymerization reactions . It is also involved in the synthesis of diarylcyclohexanones, which are key intermediates for the preparation of antiprotozoals .
Mode of Action
The compound acts as an initiator in the photopolymerization of carbazolyl derived epoxy monomers It interacts with its targets by initiating the polymerization process, leading to the formation of complex polymers
Biochemical Pathways
Triphenylcarbenium pentachlorostannate is involved in the cationic polymerization pathway . This pathway leads to the formation of polymers with specific properties, which can be used in various applications. The downstream effects of this pathway include the synthesis of diarylcyclohexanones, which are key intermediates for the preparation of antiprotozoals .
Result of Action
The molecular and cellular effects of Triphenylcarbenium pentachlorostannate’s action primarily involve the formation of polymers through cationic polymerization . In the context of its use in the synthesis of diarylcyclohexanones, the compound’s action results in the production of these key intermediates, which can then be used in the preparation of antiprotozoals .
Action Environment
The action, efficacy, and stability of Triphenylcarbenium pentachlorostannate can be influenced by various environmental factors. It is also recommended that the compound be stored at temperatures between 0-6°C
Biochemische Analyse
Biochemical Properties
Triphenylcarbenium pentachlorostannate is used in the study of cationic polymerization reactions . It interacts with 3,6-dibromo-9-(2,3-epoxypropyl)carbazole during these reactions
Cellular Effects
It is known that the compound can cause severe irritation of the respiratory tract, leading to symptoms such as sore throat, coughing, shortness of breath, and delayed lung edema .
Molecular Mechanism
It is known to be used in the synthesis of diarylcyclohexanones, key intermediates for the preparation of antiprotozoals
Vorbereitungsmethoden
The synthesis of methylium, triphenyl-, pentachlorostannate(1-) typically involves the reaction of triphenylmethanol with tin(IV) chloride in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Triphenylcarbenium pentachlorostannate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pentachlorostannate anion can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Complex Formation: The compound can form complexes with other metal ions or ligands, which can alter its chemical properties and reactivity.
Common reagents used in these reactions include nucleophiles like halides, bases, and other coordinating ligands. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Triphenylcarbenium pentachlorostannate can be compared with other similar compounds like:
Triphenylmethyl Chloride: Similar in structure but lacks the pentachlorostannate anion.
Triphenylmethyl Bromide: Another halide variant with different reactivity.
Triphenylmethyl Sulfate: Contains a sulfate anion instead of pentachlorostannate.
The uniqueness of methylium, triphenyl-, pentachlorostannate(1-) lies in its specific anion, which imparts distinct chemical properties and reactivity compared to other triphenylmethyl derivatives .
Eigenschaften
IUPAC Name |
diphenylmethylbenzene;pentachlorostannanuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15.5ClH.Sn/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;/h1-15H;5*1H;/q+1;;;;;;+4/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHTYNWDYRJYIH-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Sn-](Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl5Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884836 | |
| Record name | Methylium, triphenyl-, pentachlorostannate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15414-98-9 | |
| Record name | Methylium, triphenyl-, pentachlorostannate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15414-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylium, triphenyl-, pentachlorostannate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylium, triphenyl-, pentachlorostannate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trityl pentachlorostannate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


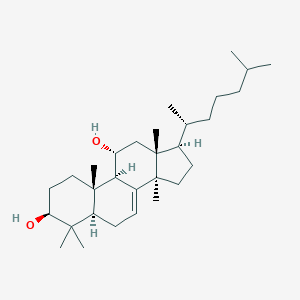

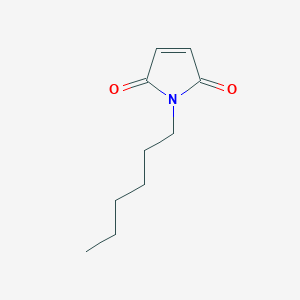


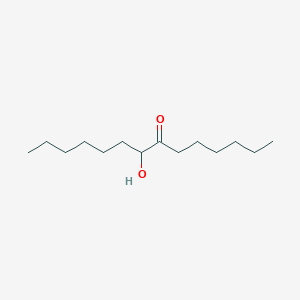



![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)
![10-methylbenzo[b]triphenylene](/img/structure/B100964.png)

